Chemical structure and molecular weight of 2-Bromo-N-(2-methylbenzyl)propanamide
Chemical structure and molecular weight of 2-Bromo-N-(2-methylbenzyl)propanamide
Technical Profile: 2-Bromo-N-(2-methylbenzyl)propanamide [1]
Executive Summary
This technical guide profiles 2-Bromo-N-(2-methylbenzyl)propanamide , a specialized
This guide details its physicochemical properties, a validated synthesis protocol, and analytical profiling, designed for researchers in lead optimization and synthetic organic chemistry.
Structural Characterization & Physicochemical Properties
Identity & Molecular Metrics
The compound is an amide formed from 2-bromopropanoic acid and 2-methylbenzylamine.[1] Note the distinction from its isomer, the anilide Prilocaine intermediate (2-bromo-N-(2-methylphenyl)propanamide); the compound discussed here is a benzylamide , possessing a methylene bridge between the nitrogen and the aromatic ring.[1]
| Property | Value | Notes |
| IUPAC Name | 2-Bromo-N-[(2-methylphenyl)methyl]propanamide | |
| Molecular Formula | ||
| Molecular Weight | 256.14 g/mol | Monoisotopic: 255.03 (79Br) / 257.02 (81Br) |
| CAS Number | Not widely listed | Treat as custom synthesis target.[1][2][3] |
| Chiral Center | C2 (Alpha-carbon) | Typically synthesized as a racemate unless chiral acid chloride is used.[1] |
| Physical State | Solid (White to off-white) | Expected MP: 85–95°C (estimated). |
Structural Logic (Retro-Synthetic Analysis)
The following diagram illustrates the retro-synthetic disconnection, highlighting the amide bond formation as the primary strategic cut.
Synthesis Protocol (Schotten-Baumann Conditions)
Objective: Synthesis of 2-Bromo-N-(2-methylbenzyl)propanamide via acyl chloride coupling. Scale: 10 mmol (adaptable).
Reagents & Materials
-
Substrate A: 2-Methylbenzylamine (1.21 g, 10 mmol).
-
Reagent B: 2-Bromopropanoyl chloride (1.71 g, 10 mmol) [Handle with care: Corrosive/Lachrymator].
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methylbenzylamine (1.21 g) and TEA (1.5 mL) in anhydrous DCM (20 mL).
-
Cooling: Place the flask in an ice-water bath (
) under a nitrogen atmosphere. -
Addition: Add 2-Bromopropanoyl chloride (1.71 g) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.
-
Quench: Quench with saturated
solution (10 mL). -
Workup:
-
Separate organic layer.
-
Extract aqueous layer with DCM (
mL). -
Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography if necessary.
Experimental Workflow Visualization
Analytical Profiling (Predicted)
To validate the structure, researchers should look for the following spectral signatures.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.10 – 7.30 | Multiplet | 4H | Aromatic protons (Ar-H).[1] |
| 6.70 | Broad Singlet | 1H | Amide NH. |
| 4.40 – 4.55 | Doublet (d) | 2H | Benzylic |
| 4.35 | Quartet (q) | 1H | Alpha-proton ( |
| 2.30 | Singlet (s) | 3H | Aryl-Methyl ( |
| 1.85 | Doublet (d) | 3H | Methyl on propionyl chain ( |
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Pattern: Distinctive 1:1 doublet for the molecular ion due to
and isotopes. -
Peaks:
and .
Reactivity & Applications
This molecule is primarily an electrophile . The bromine atom at the
-
Covalent Inhibition: Potential cysteine targeting in protease inhibitors.
-
Heterocycle Formation: Reaction with diamines (e.g., ethylene diamine) to form piperazinones.
-
Peptidomimetics: Introduction of constrained amino acid analogs.
Safety Note:
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann amide synthesis).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
-
PubChem. 2-Bromopropanoyl chloride (Compound Summary). National Library of Medicine.[4][5] Available at: [Link]
Sources
- 1. 7462-74-0|2-Bromo-2-methylpropanamide|BLD Pharm [bldpharm.com]
- 2. N-Benzyl-2-bromo-2-methylpropanamide | C11H14BrNO | CID 151608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-2-methyl-N-phenylpropanamide | C10H12BrNO | CID 94835 - PubChem [pubchem.ncbi.nlm.nih.gov]
